NGD 98-2 hydrochloride
Description
Properties
Molecular Formula |
C19H24F3N3O3.HCl |
|---|---|
Molecular Weight |
435.87 |
SMILES |
CCC(/N=C1C(OC)=NC(C2=C(OC)C=C(OC(F)(F)F)C=C2)=C(N/1)C)CC.Cl |
Synonyms |
N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Binding affinity Ki value of NGD 98-2 for CRF1 receptors
Technical Analysis: Binding Affinity ( ) of NGD 98-2 for CRF Receptors
Executive Summary
NGD 98-2 is a potent, selective, non-peptide antagonist of the Corticotropin-Releasing Factor type 1 receptor (CRF
This guide details the binding kinetics, molecular pharmacology, and experimental protocols required to validate the
Molecular Profile & Mechanism
NGD 98-2 functions as an allosteric antagonist. Unlike the endogenous agonist (CRF peptide) which binds to the large extracellular domain (ECD) of the Class B GPCR, small molecule antagonists like NGD 98-2 typically bind to the transmembrane domain (TMD), stabilizing the receptor in an inactive conformation and preventing G-protein coupling (
Chemical Characterization[1][2][3][4][5][6]
-
IUPAC Name: 5-(2-Methoxy-4-trifluoromethoxyphenyl)-[N-(1-ethyl)propyl]-3-methoxy-6-methylpyrazine-2-amine tosylate[2]
-
Core Structure: Pyrazine-based topology (Topology 2)
-
Key Physicochemical Property: Optimized lipophilicity (LogP ~6.3) compared to earlier generations (e.g., CP-154,526), enhancing CNS penetration while maintaining metabolic stability.
Signal Transduction Blockade
The following diagram illustrates the mechanistic interruption of the CRF signaling cascade by NGD 98-2.
Figure 1: Mechanism of Action. NGD 98-2 stabilizes the CRF
Binding Affinity ( ) Analysis
The potency of NGD 98-2 is quantified by its inhibition constant (
Quantitative Data Summary
| Receptor Target | Species | Selectivity Profile | Reference | |
| CRF | Human | 1.0 | High | Hodgetts et al. (2011) |
| CRF | Rat | 9.8 | Moderate | Million et al. (2013) |
| CRF | Human/Rat | > 10,000 | Inactive | Specificity Check |
Comparative Benchmarking
To understand the significance of a 1.0 nM
-
NGD 9002: A structurally related pyridine analog.[4]
-
CP-154,526: The prototype non-peptide antagonist.
-
Human
: ~2–5 nM (varies by assay conditions) -
Note: While CP-154,526 is potent, NGD 98-2 offers superior pharmacokinetic properties (lower lipophilicity), reducing non-specific tissue binding.
-
Interpretation: The 10-fold difference between human and rat affinity (1.0 vs 9.8 nM) for NGD 98-2 suggests that higher doses may be required in rodent models to achieve the same receptor occupancy observed in human tissues.
Experimental Methodology: Determining [4]
To replicate or validate these values, a Heterologous Competitive Radioligand Binding Assay is the gold standard. This protocol ensures the measurement reflects specific receptor interactions rather than non-specific membrane partitioning.
Protocol Logic & Causality
-
Why CHO/HEK Cells? We use stable cell lines overexpressing human or rat CRF
to ensure a high signal-to-noise ratio ( ). -
Why [
I]-Sauvagine? This radioligand has high specific activity and high affinity for CRF , allowing for precise competition curves even with low-concentration antagonists. -
Why PEI-treated Filters? Polyethyleneimine (PEI) reduces the binding of the radioligand to the glass fiber filters, minimizing high background counts.
Step-by-Step Workflow
Phase 1: Membrane Preparation
-
Harvest: Collect CHO cells stably expressing hCRF
. -
Lysis: Homogenize in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl
, 2 mM EGTA). Causality: Hypotonic shock ruptures cells while preserving membrane receptor integrity. -
Fractionation: Centrifuge at 48,000
for 20 mins at 4°C. Discard supernatant. -
Resuspension: Resuspend pellet in assay buffer. Determine protein concentration (Bradford assay).
Phase 2: Competitive Binding Assay
-
Reaction Mix: In a 96-well plate, combine:
-
Membranes: 20–50
g protein/well. -
Radioligand: [
I]-Tyr -Sauvagine (final conc.[6] ~0.1–0.2 nM). -
Competitor: NGD 98-2 (Serial dilutions:
M to M). -
Non-Specific Control: Excess unlabeled CRF or Sauvagine (1
M).
-
-
Incubation: 90 minutes at Room Temperature (22°C). Reasoning: Sufficient time to reach equilibrium without significant receptor degradation.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.
-
Wash: 3x washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Reasoning: Removes unbound radioligand; cold temperature prevents dissociation of bound complex.
Phase 3: Data Analysis[7][10]
-
Counting: Measure radioactivity (CPM) via gamma counter.
-
Calculation:
-
Convert CPM to Specific Binding.
-
Fit data to a one-site competition model (Cheng-Prusoff equation):
Where is radioligand concentration and is the dissociation constant of the radioligand.
-
Assay Workflow Diagram
Figure 2: Experimental Workflow.[9] A self-validating loop ensuring precise
Significance in Drug Development
The specific
-
Selectivity: The lack of affinity for CRF
avoids peripheral cardiovascular side effects (e.g., hypotension) often associated with CRF modulation. -
Receptor Occupancy (RO): With a
of 1 nM, plasma concentrations of ~10–30 nM are typically sufficient to achieve >80% receptor occupancy in the brain, assuming unhindered BBB transport. -
Functional Translation: In rat models, NGD 98-2 (despite lower affinity of 9.8 nM) effectively blocks stress-induced colonic motor function, validating that the nanomolar affinity translates to physiological efficacy.
References
-
Hodgetts, K. J., et al. (2011). Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist.[9] Journal of Medicinal Chemistry, 54(12), 4187–4206.
-
Million, M., et al. (2013). The newly developed CRF1-receptor antagonists, NGD 98-2 and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats.[1][2][4][5][6][11] PLOS ONE, 8(9), e73749.[1][6]
-
Kehne, J. H., & Cain, C. K. (2010). Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models.[9] Pharmacology & Therapeutics, 128(3), 460–487.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US11730739B2 - Treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 7. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 8. escholarship.org [escholarship.org]
- 9. Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases [scirp.org]
- 10. scispace.com [scispace.com]
- 11. antagonist dickkopf-1 dkk1: Topics by Science.gov [science.gov]
NGD 98-2: A CRF1 Receptor Antagonist for the Modulation of Visceral Hypersensitivity and Nociception
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of NGD 98-2, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, and its impact on visceral hypersensitivity and nociception. It is intended for researchers, scientists, and drug development professionals actively engaged in the study and treatment of visceral pain disorders, such as irritable bowel syndrome (IBS).
I. The Challenge of Visceral Hypersensitivity: A Core Driver of Chronic Abdominal Pain
Visceral hypersensitivity, a condition characterized by a heightened perception of pain from internal organs in response to normal or mildly noxious stimuli, is a primary underlying mechanism in functional gastrointestinal disorders like IBS.[1] Patients with visceral hypersensitivity experience debilitating abdominal pain, discomfort, and altered bowel habits, significantly impacting their quality of life. The pathophysiology is complex, involving a dysregulation of the brain-gut axis, where psychological stress plays a crucial role in exacerbating symptoms.[1][2]
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key mediators of the body's response to stress.[3][4] Activation of the CRF/CRF1 signaling pathway, both centrally in the brain and peripherally in the gut, has been shown to induce visceral hypersensitivity, increase colonic motility, and promote other hallmark symptoms of IBS.[5] This has positioned the CRF1 receptor as a prime therapeutic target for the development of novel treatments for stress-related visceral pain.[6]
II. NGD 98-2: A Potent and Selective CRF1 Receptor Antagonist
NGD 98-2 is a potent, selective, and orally bioavailable non-peptide small molecule antagonist of the CRF1 receptor.[7][8] It exhibits high affinity for both human and rat CRF1 receptors, enabling robust preclinical evaluation.[7] The primary mechanism of action of NGD 98-2 is the competitive inhibition of CRF binding to the CRF1 receptor, thereby blocking the downstream signaling cascades that lead to neuronal hyperexcitability and visceral nociception.[7][9]
Mechanism of Action: Interrupting the Stress-Pain Cascade
Stress triggers the release of CRF in the central nervous system (CNS) and the periphery. Binding of CRF to the CRF1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular events, including the activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This signaling pathway ultimately results in the sensitization of nociceptive neurons in the dorsal horn of the spinal cord and in the periphery, leading to an exaggerated pain response to visceral stimuli. NGD 98-2, by blocking the initial binding of CRF to its receptor, effectively interrupts this pathological signaling cascade.
Figure 1: Simplified signaling pathway of CRF1 receptor-mediated visceral hypersensitivity and the antagonistic action of NGD 98-2.
III. Preclinical Efficacy of NGD 98-2 in Models of Visceral Hypersensitivity
The therapeutic potential of NGD 98-2 has been extensively evaluated in rodent models of stress-induced visceral hypersensitivity. A key model employed is the colorectal distension (CRD) model, which mimics the visceral pain experienced by IBS patients.[10] In this model, a balloon is inserted into the colon and inflated to various pressures, and the resulting pain response is quantified by measuring the visceromotor response (VMR) through electromyography (EMG) of the abdominal muscles.[10]
Studies have consistently demonstrated that oral administration of NGD 98-2 significantly attenuates the visceral hypersensitivity induced by acute stress, such as water avoidance stress (WAS).[7] Furthermore, NGD 98-2 has been shown to reduce the hyperalgesic response to repeated CRD, indicating its potential to prevent the development of chronic visceral pain.[7]
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies investigating the efficacy of NGD 98-2 in rodent models of visceral hypersensitivity.
Table 1: Effect of NGD 98-2 on Stress-Induced Fecal Pellet Output (FPO) in Rats [7]
| Treatment Group | Dose (mg/kg, o.g.) | Mean FPO (pellets/hr) | % Inhibition of CRF-induced FPO |
| Vehicle + Saline | - | 0.5 ± 0.2 | - |
| Vehicle + CRF | - | 4.8 ± 0.6 | - |
| NGD 98-2 + CRF | 3 | 3.5 ± 0.7 | 27% |
| NGD 98-2 + CRF | 10 | 2.1 ± 0.5 | 56% |
| NGD 98-2 + CRF | 30 | 1.6 ± 0.4 | 67% |
| *p < 0.05 compared to Vehicle + CRF |
Table 2: Effect of NGD 98-2 on Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats Following Water Avoidance Stress (WAS) [7]
| Treatment Group | CRD Pressure (mmHg) | Mean VMR (% of baseline) |
| No Stress + Vehicle | 60 | 125 ± 15 |
| WAS + Vehicle | 60 | 250 ± 25 |
| WAS + NGD 98-2 (30 mg/kg, o.g.) | 60 | 150 ± 20# |
| p < 0.05 compared to No Stress + Vehicle; #p < 0.05 compared to WAS + Vehicle |
IV. Experimental Protocols for Assessing Visceral Nociception
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. The following section details the methodology for the colorectal distension (CRD) model with electromyography (EMG) recording in rats, a gold-standard technique for assessing visceral pain.[10]
Detailed Protocol: Colorectal Distension (CRD) and Electromyography (EMG) in Rats
Objective: To quantify the visceromotor response (VMR) to noxious colorectal distension as a measure of visceral pain.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Bipolar EMG electrodes (e.g., Teflon-coated stainless-steel wire)
-
Colorectal distension balloon (e.g., made from a latex glove finger attached to a flexible catheter)
-
Distension control device (barostat)
-
EMG recording and analysis software
Procedure:
-
Electrode Implantation (Surgical Procedure):
-
Anesthetize the rat and place it in a supine position.
-
Make a midline abdominal incision to expose the external oblique musculature.
-
Implant bipolar EMG electrodes into the abdominal muscle, ensuring the uninsulated tips are in contact with the muscle fibers.
-
Suture the electrodes in place and externalize the leads through the dorsal aspect of the neck.
-
Close the abdominal incision and allow the animal to recover for at least 7 days.
-
-
Colorectal Distension (CRD):
-
On the day of the experiment, lightly anesthetize the rat and insert the lubricated colorectal distension balloon into the descending colon (approximately 6 cm from the anus).
-
Allow the animal to fully recover from anesthesia and acclimate to the testing environment for at least 30 minutes.
-
Connect the balloon catheter to a barostat capable of delivering graded pressure stimuli.
-
Connect the externalized EMG leads to the recording system.
-
-
Data Acquisition and Analysis:
-
Record baseline EMG activity for a defined period (e.g., 10 minutes).
-
Apply graded CRD stimuli (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a defined inter-stimulus interval (e.g., 4 minutes).
-
Record the EMG signal continuously throughout the experiment.
-
Rectify and integrate the raw EMG signal.
-
Calculate the VMR for each distension pressure by subtracting the mean baseline EMG activity from the mean EMG activity during the distension period.
-
Express the VMR as a percentage of baseline or as an area under the curve.
-
Figure 2: A typical experimental workflow for evaluating the effect of a test compound on visceral nociception using the CRD-EMG model.
V. Comparative Perspective: NGD 98-2 and mGluR5 Negative Allosteric Modulators
While CRF1 receptor antagonists like NGD 98-2 represent a targeted approach to mitigating stress-induced visceral pain, other signaling pathways are also implicated in the pathophysiology of visceral hypersensitivity. One such pathway involves the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Evidence suggests that mGluR5 contributes to visceral pain responses.
Negative allosteric modulators (NAMs) of mGluR5 have shown efficacy in various preclinical pain models.[5] While direct comparative studies between NGD 98-2 and mGluR5 NAMs in visceral pain models are limited, their distinct mechanisms of action suggest potential for both standalone and combination therapies. NGD 98-2 directly targets the stress-initiated CRF pathway, which is a key trigger for visceral hypersensitivity, particularly in stress-sensitive conditions like IBS. In contrast, mGluR5 NAMs modulate glutamatergic neurotransmission, which is a more downstream and generalized mechanism of neuronal sensitization.
Future research should explore the potential synergistic effects of co-administering CRF1 antagonists and mGluR5 NAMs to target both the initial stress trigger and the downstream amplification of nociceptive signals.
VI. Translational Challenges and Future Directions
Despite the robust preclinical evidence supporting the efficacy of CRF1 antagonists in models of visceral pain, the translation of these findings to clinical success in IBS has been challenging. Several factors may contribute to this translational gap, including the heterogeneity of the IBS patient population, the complex interplay of central and peripheral mechanisms, and potential differences in the role of the CRF system in chronic versus acute stress conditions.[9]
Clinical trials with various CRF1 antagonists in IBS have yielded mixed results, with some studies showing modest effects on certain symptoms, while others failed to demonstrate significant improvement over placebo.[10] It is important to note that no clinical trial data for NGD 98-2 in IBS is publicly available at this time.
Future research and drug development efforts should focus on:
-
Patient Stratification: Identifying biomarkers to select IBS patients who are most likely to respond to CRF1-targeted therapies.
-
Combination Therapies: Investigating the efficacy of combining CRF1 antagonists with agents targeting other pain pathways, such as mGluR5 NAMs.
-
Peripheral Restriction: Developing peripherally restricted CRF1 antagonists to minimize potential central nervous system side effects.[6]
VII. Conclusion
NGD 98-2, as a potent and selective CRF1 receptor antagonist, holds significant promise as a therapeutic agent for visceral hypersensitivity and nociception, particularly in the context of stress-related functional gastrointestinal disorders. Its well-defined mechanism of action, coupled with strong preclinical efficacy data, provides a solid foundation for further investigation. While translational challenges remain, a deeper understanding of the complexities of the brain-gut axis and the application of precision medicine principles will be crucial in unlocking the full therapeutic potential of NGD 98-2 and other CRF1-targeted therapies for patients suffering from chronic visceral pain.
References
-
Million M, Zhao JF, Luckey A, et al. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats. PLoS One. 2013;8(9):e73749. [Link]
-
Montana M, Cavallone A, Pescarmona G, et al. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles. Psychopharmacology (Berl). 2005;179(1):207-217. [Link]
-
Julio-Pieper M, Wessinger B, Linsenbardt DN, et al. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors. Int J Mol Sci. 2022;23(16):9461. [Link]
-
Taché Y, Bonaz B. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function. J Clin Invest. 2007;117(1):33-40. [Link]
-
Spierling SR, Zorrilla EP. Don't stress about CRF: Assessing the translational failures of CRF1 antagonists. Psychopharmacology (Berl). 2017;234(9-10):1467-1481. [Link]
-
Martinez C, Taché Y. CRF1 Receptors as a Therapeutic Target for Irritable Bowel Syndrome. Curr Pharm Des. 2006;12(33):4257-4267. [Link]
-
Hubbard CS, Labus JS, Bueller J, et al. Corticotropin-Releasing Factor Receptor 1 Antagonist Alters Regional Activation and Effective Connectivity in an Emotional-Arousal Circuit during Expectation of Abdominal Pain. J Neurosci. 2011;31(35):12491-12500. [Link]
-
Million M, Zhao JF, Luckey A, et al. The newly developed CRF1-receptor antagonists, NGD 98-2 and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats. PLoS One. 2013;8(9):e73749. [Link]
-
Taché Y, Million M, Nelson AG, et al. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome. Br J Pharmacol. 2004;141(7):1321-1330. [Link]
-
Greenwood-Van Meerveld B, Johnson AC. Neuroimmune Cross Talk in the Gut. Neuroendocrine and neuroimmune pathways contribute to the pathophysiology of irritable bowel syndrome. Physiology (Bethesda). 2017;32(2):98-108. [Link]
-
Tack J, Drossman DA, Sako Y, et al. A phase II, randomized, placebo-controlled, double-blind, multicenter study to evaluate the efficacy, safety, and tolerability of pexacerfont in women with diarrhea-predominant irritable bowel syndrome. Neurogastroenterol Motil. 2012;24(9):818-e389. [Link]
-
Spierling SR, Zorrilla EP. Don't stress about CRF: assessing the translational failures of CRF1antagonists. Psychopharmacology (Berl). 2017;234(9-10):1467-1481. [Link]
-
Taché Y, Million M. Brain and Gut CRF Signaling: Biological Actions and Role in the Gastrointestinal Tract. Curr Mol Pharmacol. 2015;8(1):51-71. [Link]
-
Larauche M, Mulak A, Taché Y. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. J Neurogastroenterol Motil. 2011;17(3):213-233. [Link]
-
O'Mahony SM, Hyland NP, Dinan TG, Cryan JF. Stress-Induced Visceral Pain: Toward Animal Models of Irritable-Bowel Syndrome and Associated Comorbidities. Front Psychiatry. 2011;2:15. [Link]
-
Zhang JW, Song J, Bai T, et al. Corticotropin-releasing factor receptor 1 (CRF-R1) antagonists: Promising agents to prevent visceral hypersensitivity in irritable bowel syndrome. Peptides. 2022;147:170705. [Link]
-
Christianson JA, Gebhart GF. Assessment of colon sensitivity by luminal distension in mice. Nat Protoc. 2007;2(10):2624-2631. [Link]
-
Gilligan PJ, Baldauf C, Cocuzza A, et al. An Orally Active Corticotropin Releasing Factor-1 (CRF-1) Receptor Antagonist. J Med Chem. 2009;52(14):4151-4155. [Link]
-
Quik M, Mytelka DS, Shitsi E, et al. Manipulation of Visceral Hypersensitivity With Probiotic Bacteria in Irritable Bowel Syndrome. ClinicalTrials.gov. [Link]
-
Fukudo S. Corticotropin-releasing factor receptor type 1 and type 2 interaction in irritable bowel syndrome. J Gastroenterol. 2015;50(5):493-502. [Link]
-
Tran L, Zhebentyayeva A, Greenwood-Van Meerveld B. Epigenetic mechanisms underlying stress-induced visceral pain: Resilience versus vulnerability in a two-hit model of early life stress and chronic adult stress. Neurogastroenterol Motil. 2023;35(3):e14524. [Link]
-
Million M, et al. Beyond depression and anxiety; a systematic review about the role of corticotropin-releasing hormone antagonists in diseases of the pelvic and abdominal organs. PLoS One. 2022;17(3):e0264883. [Link]
-
Sun Z, et al. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats. World J Gastroenterol. 2003;9(3):559-563. [Link]
-
Chen L, Feng B. Blocking peripheral drive from colorectal afferents by subkilohertz dorsal root ganglion stimulation. Pain. 2022;163(2):e254-e265. [Link]
-
Gebhart GF. Visceral pain: the neurophysiological mechanism. Handb Exp Pharmacol. 2009;(194):31-74. [Link]
Sources
- 1. Corticotropin-Releasing Factor Receptor 1 Antagonist Alters Regional Activation and Effective Connectivity in an Emotional–Arousal Circuit during Expectation of Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors [mdpi.com]
- 3. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of mGluR5 in D1 Receptor-Expressing Neurons Improves Stress Coping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of mGluR5 and TRPV1 in visceral nociception in a rat model of uterine cervical distension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Kappa Opioid Receptor Blockade in the Amygdala Mitigates Pain Like-Behaviors by Inhibiting Corticotropin Releasing Factor Neurons in a Rat Model of Functional Pain [frontiersin.org]
- 10. Comparison of the mGluR1 antagonist A-841720 in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Vehicle Formulation for NGD 98-2 Oral Administration
Executive Summary & Compound Profile
NGD 98-2 is a potent, selective, non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[1] It is primarily utilized in preclinical research to investigate stress-related disorders, including anxiety, depression, and visceral hypersensitivity.
The primary formulation challenge with NGD 98-2 is its high lipophilicity (LogP ~6.3) and poor aqueous solubility. Standard aqueous buffers (PBS, Saline) will result in rapid precipitation, erratic absorption, and high inter-subject variability.
This guide details the industry-standard suspension formulation using 0.5% Methylcellulose (MC) , validated in pivotal studies (Million et al., 2013; Hodgetts et al., 2011). This method ensures reproducible pharmacokinetics (PK) and reliable pharmacodynamic (PD) readouts.
Physicochemical Snapshot
| Parameter | Value | Implication for Formulation |
| Target | CRF1 Receptor | CNS penetration required (Blood-Brain Barrier crossing).[1] |
| LogP | ~6.3 | Highly hydrophobic; requires wetting agents or suspension stabilizers. |
| Solubility (Water) | < 1 µg/mL | Cannot be formulated as a pure aqueous solution. |
| Form | Solid (Crystalline) | Requires particle size reduction (micronization/levigation). |
| Bioavailability | Moderate (Oral) | Absorption is dissolution-rate limited. |
Recommended Vehicle: 0.5% Methylcellulose (MC)
While lipid-based solutions (e.g., PEG400/Tween) are possible, they often induce vehicle-related physiological effects (e.g., GI motility changes) that confound stress-related readouts. 0.5% Methylcellulose (400 cP) is the recommended vehicle because it is physiologically inert, maintains suspension homogeneity, and matches the protocols used in foundational literature.
Why this vehicle works:
-
Steric Stabilization: MC polymers adsorb to drug particles, preventing aggregation (Ostwald ripening).
-
Viscosity Control: The 400 cP grade provides enough viscosity to prevent rapid sedimentation during the dosing window but is fluid enough for standard gavage needles (20G-22G).
-
Inertness: Unlike DMSO or high-concentration Tween, MC does not activate inflammatory pathways or alter HPA axis baseline activity.
Detailed Preparation Protocol
Objective: Create a homogeneous, stable suspension of NGD 98-2 at concentrations of 1–10 mg/mL.
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
NGD 98-2 (Solid powder)
-
Methylcellulose (400 cP grade)
-
Distilled Water (dH2O)
-
Tween 80 (Polysorbate 80) – Optional wetting agent
-
Mortar and Pestle (Agate preferred)
-
Probe Sonicator (optional for high volumes)
Step-by-Step Workflow
Phase A: Vehicle Preparation (0.5% MC Stock)
-
Heat 30% of the required volume of dH2O to ~80°C.
-
Slowly disperse the Methylcellulose powder into the hot water while stirring magnetically to prevent clumping.
-
Once dispersed, add the remaining 70% of dH2O as ice-cold water.
-
Stir continuously at 4°C (or on ice) for 30–60 minutes until the solution becomes clear and viscous (hydration phase).
-
Storage: Keep at 4°C for up to 1 week.
Phase B: Compound Incorporation (The "Levigation" Method)
Critical Step: Simply adding powder to the MC vehicle will result in "floating islands" of hydrophobic drug. You must wet the powder first.
-
Weighing: Weigh the required amount of NGD 98-2 into a clean mortar.
-
Wetting (Levigation): Add a minimal amount (1-2 drops) of Tween 80 or the 0.5% MC vehicle itself to the powder.
-
Grinding: Triturate (grind) the mixture with the pestle until a smooth, lump-free paste is formed. This reduces particle size and removes air pockets from the hydrophobic surface.
-
Dilution: Geometric dilution is key. Add the MC vehicle in small increments, mixing thoroughly after each addition, until the paste becomes a flowable slurry.
-
Transfer: Transfer the slurry to a dosing vial. Rinse the mortar with the remaining MC vehicle to ensure full dose recovery.
-
Homogenization: Vortex vigorously for 60 seconds. If aggregates persist, sonicate (bath sonicator) for 5–10 minutes.
Visualization of Workflow
Figure 1: Critical path for formulating hydrophobic NGD 98-2. The levigation step is the failure point for most researchers; skipping it leads to poor dosing accuracy.
In Vivo Administration Protocol
Dosing Parameters
-
Route: Oral Gavage (PO).
-
Volume: 10 mL/kg (Standard for rats).
-
Example: For a 250g rat, administer 2.5 mL.
-
-
Dose Range: 3 mg/kg to 30 mg/kg (Efficacy plateau often seen at 30 mg/kg).
-
Needle Size: 18G–20G feeding needle (ball-tipped).
Timing & Pharmacokinetics
NGD 98-2 exhibits absorption kinetics typical of Class II (Low Solubility/High Permeability) compounds.
-
Tmax (Time to Peak): ~1–2 hours.
-
Pretreatment Time: Literature suggests administering the drug 180 minutes (3 hours) prior to behavioral testing (e.g., CRF challenge or Water Avoidance Stress) to ensure peak plasma/brain concentrations.
-
Note: This is significantly longer than the standard 60-minute window used for soluble compounds.
-
Figure 2: Pharmacokinetic cascade. The 180-minute lag time is due to the dissolution-limited absorption in the intestine.
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Powder floats on top | Poor wetting (Hydrophobicity). | Do not shake. Use the levigation technique (Step 4B) with a drop of surfactant or vehicle before adding bulk liquid. |
| Needle clogging | Particle size too large. | Ensure thorough grinding in the mortar. Use a slightly larger gauge needle (18G) if necessary. |
| Inconsistent Behavior | Sedimentation in syringe. | The suspension is unstable. Vortex the stock vial immediately before drawing every dose. |
| Low Efficacy | Insufficient pretreatment time. | NGD 98-2 requires time to dissolve and absorb. Extend pretreatment from 60 min to 180 min . |
References
-
Hodgetts, K. J., et al. (2011). Discovery of 2-(4-Chlorophenyl)-8-(6-methyl-pyrazin-2-yl)amine (NGD 98-2): An Orally Active Corticotropin Releasing Factor-1 (CRF-1) Receptor Antagonist. Journal of Medicinal Chemistry, 54(12), 4187–4206.
-
Million, M., et al. (2013). The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats.[2][3][4] PLoS ONE, 8(9), e73749.[3]
-
Rivers-Auty, J., et al. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Current Protocol in Pharmacology.
Sources
- 1. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intracerebroventricular icv infusion: Topics by Science.gov [science.gov]
- 3. US11730739B2 - Treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 4. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for NGD 98-2 in Rat Models of Irritable Bowel Syndrome with Diarrhea (IBS-D)
I. Foundational Overview: The Rationale for Targeting CRF1 in IBS-D
Irritable Bowel Syndrome with Diarrhea (IBS-D) is a functional bowel disorder characterized by chronic abdominal pain, visceral hypersensitivity, and altered colonic motility.[1] A significant body of preclinical and clinical evidence points to the brain-gut axis, particularly the corticotropin-releasing factor (CRF) signaling system, as a pivotal mediator of stress-related gastrointestinal dysfunction.[2][3]
The CRF System and Gut Pathophysiology: The CRF system is a primary regulator of the body's response to stress.[3] CRF and related peptides (urocortins) exert their effects through two G-protein coupled receptors: CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2).[3] Activation of the CRF1 receptor , both centrally in the brain and peripherally in the colon, has been shown to replicate key features of IBS-D, including:
-
Increased Colonic Motility: Stimulation of defecation and induction of diarrhea.[2]
-
Visceral Hypersensitivity: An exaggerated pain response to stimuli like colorectal distention (CRD).[4]
-
Activation of Mast Cells: Contributing to low-grade inflammation and gut barrier dysfunction.[5]
NGD 98-2 is a potent, selective, and orally bioavailable small-molecule antagonist of the CRF1 receptor.[6][7] Its ability to penetrate the blood-brain barrier allows it to target both central and peripheral CRF1 receptors, making it a compelling investigational compound for mitigating stress-induced visceral hypersensitivity and colonic hypermotility in IBS-D models.[7][8]
II. Selecting the Appropriate Preclinical Model: Causality and Design
No single animal model can fully encompass the complex pathophysiology of human IBS-D.[9] However, stress-based models in rats are widely accepted for their high construct and face validity, as chronic stress is a known initiator and exacerbator of IBS symptoms.[1][10]
Key Rat Models for NGD 98-2 Evaluation:
-
Water Avoidance Stress (WAS) Model: This is a widely used model of psychological stress that reliably induces visceral hypersensitivity and colonic hypermotility, key characteristics of IBS-D.[1][11] Rats are placed on a small platform in a water-filled container for a set duration, inducing anxiety without direct physical harm.[12] This model is particularly relevant for assessing therapies aimed at mitigating the impact of chronic psychological stress on gut function.[10]
-
Exogenous CRF Administration Model: This pharmacological model directly activates the CRF signaling pathway to mimic the physiological effects of an acute stress response.[13] CRF can be administered:
-
Intracerebroventricularly (ICV): To study the effects of central CRF1 receptor activation on colonic function.[13]
-
Intraperitoneally (IP): To investigate the combined central and peripheral effects of systemic CRF.[8] This model is invaluable for confirming the on-target mechanism of a CRF1 antagonist like NGD 98-2.
-
Workflow for Preclinical Evaluation of NGD 98-2
Sources
- 1. mdpi.com [mdpi.com]
- 2. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnmjournal.org [jnmjournal.org]
- 4. escholarship.org [escholarship.org]
- 5. Beyond depression and anxiety; a systematic review about the role of corticotropin-releasing hormone antagonists in diseases of the pelvic and abdominal organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 13. journals.plos.org [journals.plos.org]
Validation & Comparative
Comparative Binding Selectivity of NGD 98-2 and Peptide Antagonists
Content Type: Technical Comparison Guide Target Audience: Researchers, Drug Discovery Scientists, and Pharmacologists Focus: Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism
Executive Summary: The Small Molecule Advantage
In the development of therapeutics for stress-related disorders (anxiety, depression, IBS), the Corticotropin-Releasing Factor type 1 receptor (CRF1) is a critical target. While early peptide antagonists like Astressin and
NGD 98-2 represents a second-generation, non-peptide, small-molecule antagonist. It is characterized by "Topology 2" binding —interacting with the transmembrane domain rather than the extracellular orthosteric site used by peptides. This guide compares the binding selectivity, mechanism of action, and experimental validation of NGD 98-2 against standard peptide antagonists.
Mechanistic Divergence: Orthosteric vs. Allosteric Binding
The most fundamental difference between NGD 98-2 and peptide antagonists lies in their binding topology on the Class B G-Protein Coupled Receptor (GPCR).
-
Peptide Antagonists (e.g., Astressin): Bind to the large extracellular N-terminal domain (ECD) and extracellular loops (ECLs). This is the Orthosteric site where endogenous CRF binds.
-
NGD 98-2 (Small Molecule): Binds deep within the transmembrane (TM) helical bundle, specifically interacting with residues in TM3 and TM5. This is an Allosteric or "Topology 2" site.
Visualization: CRF1 Receptor Binding Topologies
The following diagram illustrates the distinct binding sites that dictate the selectivity profiles.
Figure 1: Mechanistic distinction between orthosteric peptide binding (ECD) and Topology 2 small molecule binding (Transmembrane bundle).
Comparative Data Analysis
The following data highlights the superior selectivity profile of NGD 98-2 compared to peptide antagonists. NGD 98-2 exhibits nanomolar affinity for CRF1 with negligible binding to CRF2, whereas peptide antagonists often show mixed affinity.
Table 1: Binding Affinity ( ) and Selectivity Profile[1]
| Compound Class | Ligand | CRF1 Affinity ( | CRF2 Affinity ( | Selectivity Ratio (CRF2/CRF1) |
| Small Molecule | NGD 98-2 | 1.0 nM | > 1000 nM | > 1000-fold (Highly Selective) |
| CP-154,526 | 2.7 nM | > 10,000 nM | > 3000-fold | |
| Peptide | Astressin | 2.0 nM | ~222 nM | ~100-fold |
| ~15 nM | ~15 nM | ~1-fold (Non-selective) | ||
| D-Phe-CRF(12-41) | ~5 nM | ~50 nM | ~10-fold |
Key Insight: While Astressin is a potent antagonist, it retains measurable affinity for CRF2.[1] NGD 98-2 is virtually inactive at CRF2, ensuring that physiological functions mediated by CRF2 (e.g., hypotension, delayed gastric emptying) are preserved during treatment.
Experimental Protocols
To validate these binding profiles in your own laboratory, follow these standardized protocols. These methods rely on self-validating controls (specific vs. non-specific binding).
Protocol A: Radioligand Binding Assay (Competition Binding)
Objective: Determine the
Reagents:
-
Membranes: Prepared from HEK293 cells stably expressing human CRF1 or CRF2.
-
Radioligand: [
I]-Tyr -Sauvagine (approx. 2200 Ci/mmol).[2] -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 2 mM EGTA, 0.1% BSA, pH 7.4.
Workflow:
-
Preparation: Dilute membranes to 5–10 µg protein/well.
-
Competition: Prepare serial dilutions of NGD 98-2 (
M to M). -
Incubation:
-
Add 50 µL Membrane suspension.
-
Add 50 µL Radioligand (0.05–0.1 nM final).
-
Add 50 µL Competitor (NGD 98-2 or Peptide).
-
Control: Define non-specific binding using 1 µM unlabeled Astressin or CRF.
-
-
Equilibrium: Incubate for 90 minutes at Room Temperature .
-
Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Count radioactivity. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Assay (G Coupling)
Objective: Confirm that binding results in functional antagonism of CRF-induced signaling.
Workflow:
-
Seeding: Plate CRF1-expressing cells in 96-well plates.
-
Pre-treatment: Incubate cells with NGD 98-2 (various concentrations) for 30 mins.
-
Stimulation: Add agonist (human CRF, 10 nM) and incubate for 45 mins at 37°C. Include IBMX (PDE inhibitor) to prevent cAMP degradation.
-
Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.
-
Result: NGD 98-2 should dose-dependently inhibit cAMP accumulation with an
correlating to its binding .
Therapeutic Implications & Bioavailability
The structural difference between NGD 98-2 and peptides dictates their clinical utility.
-
Blood-Brain Barrier (BBB): NGD 98-2 is lipophilic and crosses the BBB, making it effective for CNS-driven disorders (anxiety, depression). Peptides like Astressin do not cross the BBB and require intracerebroventricular (ICV) injection for central effects.
-
Oral Bioavailability: NGD 98-2 is orally active.[3] Peptides are degraded by gastric enzymes and must be injected.
Figure 2: Pharmacokinetic divergence. NGD 98-2 achieves CNS penetration via oral delivery, whereas peptides are restricted to peripheral targets or require invasive delivery.
References
-
Hodgetts, K. J., et al. (2011). "Discovery of NGD-98-2: A potent, selective and orally active CRF1 receptor antagonist." Journal of Medicinal Chemistry.
-
Million, M., et al. (2013).[4] "The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats."[4][5][6] PLoS ONE, 8(9), e73749.
-
Rivier, J., et al. (1999). "Astressin: a potent, long-acting CRF antagonist." Journal of Medicinal Chemistry.
-
Hoare, S. R., et al. (2003).[2] "Conformational states of the corticotropin releasing factor 1 (CRF1) receptor: detection, and pharmacological evaluation by peptide ligands and small molecule antagonists." Peptides, 24(12), 1881-1897.
-
Kehne, J. H., & Cain, C. K. (2010). "Therapeutic potential of CRF1 receptor antagonists for anxiety and depression."[6][7][8] Current Topics in Behavioral Neurosciences.
Sources
- 1. Astressin, Potent CRF receptor antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 2. ovid.com [ovid.com]
- 3. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The newly developed CRF1-receptor antagonists, NGD 98-2 and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date [pubmed.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
A Preclinical Head-to-Head: NGD 98-2's Novel Anxiolytic Profile vs. Classic Benzodiazepines
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
In the quest for safer and more targeted anxiolytic therapies, the limitations of classical benzodiazepines—while effective—have become increasingly apparent, driving the exploration of novel mechanisms of action. This guide provides a comparative analysis of the preclinical antianxiety effects of NGD 98-2, a corticotropin-releasing factor 1 (CRF1) receptor antagonist, against the established profile of benzodiazepines. By examining their distinct molecular targets and resultant behavioral outcomes in validated rodent models of anxiety, we aim to offer a comprehensive resource for researchers navigating the landscape of next-generation anxiolytic drug development.
The Rationale for Moving Beyond Benzodiazepines
Benzodiazepines have long been a cornerstone of anxiety treatment. Their rapid onset of action and broad efficacy are undeniable. However, their clinical utility is hampered by a significant side-effect profile that includes sedation, cognitive impairment, motor incoordination, and a high potential for tolerance and dependence. This has created a critical need for anxiolytics with novel mechanisms that can dissociate therapeutic efficacy from these undesirable effects. The CRF system, a key mediator of the body's stress response, has emerged as a promising target.
Distinct Mechanisms of Anxiolytic Action
The divergent pharmacological profiles of NGD 98-2 and benzodiazepines stem from their fundamentally different molecular targets within the central nervous system.
NGD 98-2: Targeting the Stress Axis at its Core
NGD 98-2 is a non-peptide, orally active antagonist of the CRF1 receptor. Corticotropin-releasing factor (CRF) is a neuropeptide that plays a pivotal role in orchestrating the neuroendocrine, autonomic, and behavioral responses to stress.[1] Over-activation of the CRF/CRF1 system is strongly implicated in the pathophysiology of anxiety and depressive disorders. By blocking the CRF1 receptor, NGD 98-2 and other antagonists in its class are hypothesized to dampen the downstream effects of stress signaling, thereby producing anxiolytic effects without the global central nervous system depression associated with benzodiazepines. Preclinical studies have shown that CRF1 receptor antagonists can be particularly effective in mitigating anxiety-like behaviors that are induced by stress.[1][2]
Benzodiazepines: Enhancing Inhibitory Neurotransmission
Benzodiazepines, in contrast, exert their effects by allosterically modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[3] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the receptor's affinity for GABA. This potentiation of GABAergic signaling leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability. This widespread dampening of neuronal activity across the brain underlies both their anxiolytic effects and their sedative and motor-impairing side effects.
Preclinical Efficacy: A Comparative Look at Behavioral Models
Direct comparative preclinical data for NGD 98-2 in classical anxiety models is limited in the public domain. However, the anxiolytic profile of CRF1 receptor antagonists as a class is well-documented. For the purpose of this guide, we will use data from other well-characterized non-peptide CRF1 antagonists as a proxy to illustrate the expected effects, while noting this distinction. This will be compared with the robust and extensively replicated data for benzodiazepines, such as diazepam.
The Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.
| Compound Class | Representative Drug | Dose Range | Effect on Open Arm Time | Effect on Open Arm Entries | Citation(s) |
| CRF1 Antagonist | Antalarmin | 10-20 mg/kg | Blocks stress-induced decrease | Blocks stress-induced decrease | [4] |
| Benzodiazepine | Diazepam | 0.5-3.0 mg/kg | Significant Increase | Significant Increase | [5][6] |
Note: The effects of CRF1 antagonists are often more pronounced in animals previously exposed to a stressor.[1]
The Open Field Test (OFT)
The OFT assesses exploratory behavior and anxiety. Anxious animals tend to remain in the periphery of the open field (thigmotaxis), while less anxious animals explore the center more freely. Anxiolytics are expected to increase the time spent in and the number of entries into the center of the arena.
| Compound Class | Representative Drug | Dose Range | Effect on Center Time | Effect on Locomotion | Citation(s) |
| CRF1 Antagonist | R121919 | 20 mg/kg | Significant Increase (in defensive withdrawal test) | No significant change | [7] |
| Benzodiazepine | Diazepam | 0.5-3.0 mg/kg | Increase (dose-dependent) | Can be decreased at higher, sedative doses | [5][8] |
The Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly lit areas. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound Class | Representative Drug | Dose Range | Effect on Time in Light Box | Effect on Transitions | Citation(s) |
| CRF1 Antagonist | CP-154,526 | 10-30 mg/kg | Increase (in stressed animals) | Increase | [1][9] |
| Benzodiazepine | Diazepam | 1-2 mg/kg | Significant Increase | Significant Increase | [10][11] |
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, adherence to standardized protocols is paramount. Below are detailed methodologies for the key behavioral assays discussed.
Protocol 1: Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two opposing arms enclosed by high walls and two opposing arms open.[12][13]
-
Procedure:
-
Data Analysis:
-
Score the number of entries into and the time spent in the open and closed arms.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Protocol 2: Open Field Test (OFT)
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Gently place the animal in the center of the open field.
-
Allow the animal to freely explore the arena for a predetermined period (e.g., 10-30 minutes).
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Measure the total distance traveled, the time spent in the center versus the periphery, and the number of entries into the center zone.
-
An increase in the time spent in and entries into the central zone suggests an anxiolytic effect.
-
Total distance traveled is a measure of overall locomotor activity.
-
Protocol 3: Light-Dark Box Test
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.[16][17]
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the brightly lit compartment.[16]
-
Allow the animal to freely explore both compartments for a 10-minute period.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the light compartment, the latency to first enter the dark compartment, and the number of transitions between the two compartments.
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.[18]
-
Concluding Remarks: A New Horizon for Anxiolytic Therapy
The preclinical data for CRF1 receptor antagonists, the class to which NGD 98-2 belongs, suggest a promising anxiolytic profile that is mechanistically distinct from that of benzodiazepines. While benzodiazepines produce a robust, broad-spectrum anxiolysis, this comes at the cost of significant side effects. CRF1 antagonists appear to offer a more targeted approach, primarily attenuating stress-induced anxiety-like behaviors without the pronounced sedative and motor-impairing effects of benzodiazepines. This suggests that NGD 98-2 and similar compounds could represent a significant advancement in the treatment of stress-related anxiety disorders, offering the potential for improved tolerability and a reduced liability for dependence. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two classes of anxiolytics.
References
-
Effects of Antalarmin, a CRF Type 1 Receptor Antagonist, on Anxiety-Like Behavior and Motor Activation in the Rat - PubMed. Available at: [Link]
-
Progress in corticotropin-releasing factor-1 antagonist development - PMC. Available at: [Link]
-
The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed. Available at: [Link]
-
The CRF1 receptor antagonist, antalarmin, reverses isolation-induced up-regulation of dopamine D-2 receptors in the amygdala and nucleus accumbens of Fawn-Hooded rats | Request PDF - ResearchGate. Available at: [Link]
-
Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects - PubMed. Available at: [Link]
-
Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PubMed Central. Available at: [Link]
-
The CRF-1 Receptor Antagonist, CP-154,526, Attenuates Stress-Induced Increases in Ethanol Consumption by BALB/cJ Mice - PMC - PubMed Central. Available at: [Link]
-
Don't stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC. Available at: [Link]
-
Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC - PubMed Central. Available at: [Link]
-
(PDF) The Mouse Light–Dark Box Test - ResearchGate. Available at: [Link]
-
Peripubertal antagonism of corticotropin-releasing factor receptor 1 results in sustained, sex-specific changes in behavioral pl - bioRxiv. Available at: [Link]
-
Light/Dark Box Test - Creative Biolabs. Available at: [Link]
-
Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed. Available at: [Link]
-
Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC - NIH. Available at: [Link]
-
Elevated plus maze protocol. Available at: [Link]
-
CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC - PubMed Central. Available at: [Link]
-
The mouse light/dark box test - PubMed. Available at: [Link]
-
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC. Available at: [Link]
-
Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed. Available at: [Link]
-
GABAA receptor - Wikipedia. Available at: [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - Bio-protocol. Available at: [Link]
-
Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC. Available at: [Link]
-
Experiment 1, The Open Field Test: Diazepam administration decreased... - ResearchGate. Available at: [Link]
-
Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - Frontiers. Available at: [Link]
-
Characterization of the behavioral profile of the non-peptide CRF receptor antagonist CP-154,526 in anxiety models in rodents - Guy Griebel. Available at: [Link]
-
Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice - Bio-protocol. Available at: [Link]
-
(PDF) CRF receptor 1 regulates anxiety behavior via sensitization of 5-HT2 receptor signaling - ResearchGate. Available at: [Link]
-
Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed. Available at: [Link]
-
A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed. Available at: [Link]
-
Anxiolytic effects of diazepam in the elevated plus maze. Graphic show... - ResearchGate. Available at: [Link]
-
The Light–Dark Box Test in the Mouse | Springer Nature Experiments. Available at: [Link]
-
Use of the light-dark box to compare the anxiety-related behavior of virgin and postpartum female rats - PMC - PubMed Central. Available at: [Link]
-
Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis. Available at: [Link]
-
Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC. Available at: [Link]
-
Benzodiazepine treatment induces subtype-specific changes in GABA A receptor trafficking and decreases synaptic inhibition - PNAS. Available at: [Link]
-
CRF RECEPTOR1 REGULATES ANXIETY BEHAVIOUR VIA SENSITIZATION OF 5-HT2 RECEPTOR SIGNALING - PubMed Central. Available at: [Link]
-
The open field assay is influenced by room temperature and by drugs that affect core body temperature. - F1000Research. Available at: [Link]
-
(PDF) Elevated plus maze protocol v1 - ResearchGate. Available at: [Link]
-
Benzodiazepines act on GABA(A) receptors via two distinct and separable mechanisms | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 10. researchgate.net [researchgate.net]
- 11. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Qualifying NGD 98-2 Hydrochloride Reference Standards for HPLC Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the comparative analysis of NGD 98-2 hydrochloride reference standards using High-Performance Liquid Chromatography (HPLC). As NGD 98-2 is a high-affinity antagonist of the corticotropin-releasing factor receptor 1 (CRF1), its accurate quantification is critical in research and development settings.[1] This document moves beyond a simple protocol, offering a logical and scientific rationale for methodology choices, data interpretation, and the establishment of a self-validating system for ensuring the integrity of your analytical reference material.
Introduction: The Critical Role of a Reference Standard
NGD 98-2 hydrochloride is a potent, orally available, and brain-penetrant small molecule investigated for its role in modulating stress-related pathways.[1][2] In any drug development pipeline, the analytical reference standard is the cornerstone of quality. It is the benchmark against which all subsequent batches of active pharmaceutical ingredients (APIs) and formulated products are measured. An impure or poorly characterized reference standard can invalidate analytical data, leading to incorrect dosage, flawed bioanalytical results, and compromised research outcomes.
Therefore, a robust, validated HPLC method is not merely a procedural requirement but a fundamental necessity to ensure the identity, purity, and strength of NGD 98-2 hydrochloride. This guide establishes a comprehensive workflow to qualify and compare different lots or sources of NGD 98-2 hydrochloride, ensuring consistency and accuracy in your analytical measurements.
Foundational Principles: Defining a High-Quality Reference Standard
Before comparing standards, we must define the essential characteristics of a primary reference standard for NGD 98-2 hydrochloride:
-
Purity: Typically, a primary reference standard should have the highest purity possible, ideally ≥98% as determined by HPLC.[1] This includes a comprehensive assessment of organic impurities, residual solvents, and water content.
-
Identity: The material's chemical structure must be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis.
-
Characterization: A thorough certificate of analysis (CofA) should accompany the standard, detailing the methods used for characterization and the results obtained.
-
Stability: Data supporting the stability of the material under specified storage conditions (e.g., desiccated at room temperature) is crucial for ensuring its integrity over time.[1]
When comparing a new "test" standard (e.g., a new batch, a secondary standard, or a standard from an alternative supplier), it is evaluated against these foundational characteristics embodied in the primary reference standard.
Comparative HPLC Methodology: A Self-Validating Protocol
The objective of this method is to provide high-resolution separation of NGD 98-2 from potential impurities and degradation products. High-performance liquid chromatography is a versatile and reliable choice for this purpose.[3] The following protocol is designed based on the physicochemical properties of similar hydrochloride salt small molecules and best practices in analytical chemistry.[4]
Rationale for Method Design:
-
Reversed-Phase (RP) HPLC: NGD 98-2, with a reported log P of 6.3, is a non-polar molecule, making reversed-phase chromatography with a C18 column the logical choice for achieving good retention and separation.[5]
-
UV Detection: The presence of aromatic rings in the NGD 98-2 structure suggests strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
-
Gradient Elution: To ensure the elution of both the main compound and any potential impurities with differing polarities, a gradient elution is superior to an isocratic one. It provides better resolution across a wider polarity range and sharper peaks for improved quantification.
-
Buffered Mobile Phase: The use of a buffer (e.g., ammonium acetate) helps to control the pH of the mobile phase.[4] This is critical for ensuring consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times and peak shapes.
Detailed Experimental Protocol
1. Chromatographic System:
-
System: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent). Rationale: The smaller particle size and column dimensions are suitable for fast, high-efficiency separations.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
-
Detection: 254 nm. Rationale: A common wavelength for aromatic compounds; however, this should be confirmed by examining the UV spectrum of NGD 98-2.
-
Injection Volume: 2 µL.
2. Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Primary Reference Standard (PRS) Stock: Accurately weigh and dissolve the PRS in diluent to a final concentration of 1.0 mg/mL.
-
Test Standard (TS) Stock: Prepare in the same manner as the PRS stock.
-
Working Standard Solution (for comparison): Dilute both stock solutions to a final concentration of 0.1 mg/mL in the diluent.
3. System Suitability Testing (SST): Before any sample analysis, the performance of the chromatographic system must be verified.[6][7][8] This is a core principle of a self-validating system.
-
Procedure: Inject the PRS working solution five times consecutively.
-
Acceptance Criteria:
Data Analysis and Performance Comparison
Once the system passes the suitability tests, inject the Test Standard working solution. The comparison between the Primary Reference Standard (PRS) and the Test Standard (TS) should be multi-faceted.
Workflow for Comparative Analysis
Comparative Data Summary
The following table outlines the key parameters for comparison and provides example data for a hypothetical analysis.
| Performance Parameter | Primary Reference Standard (PRS) | Test Standard (TS) | Acceptance Criteria | Rationale |
| Retention Time (RT) | 5.82 min | 5.81 min | RT of TS should be within ±2% of PRS. | Confirms chemical identity under identical conditions. |
| Purity (% Area) | 99.8% | 99.5% | Purity must meet or exceed the required specification (e.g., ≥98%). | The primary measure of the standard's quality. |
| Impurity Profile | Impurity A (RT 4.5 min): 0.15% | Impurity A (RT 4.5 min): 0.16%New Impurity B (RT 7.1 min): 0.30% | No new impurities >0.10%. Total impurities should not exceed specification. | Ensures the TS does not introduce new, significant impurities. |
| Relative Response Factor | 1.00 (by definition) | 1.01 | Should be between 0.98 and 1.02. | Confirms that the detector response is equivalent, crucial for accurate quantification. |
Interpretation of Results:
-
Retention Time: A significant shift in retention time could indicate a different compound or a problem with the chromatographic system.
-
Purity and Impurity Profile: This is the most critical comparison. The Test Standard should be of comparable purity to the Primary Standard. The appearance of new, unidentified peaks in the Test Standard's chromatogram warrants further investigation (e.g., by LC-MS) to identify the impurity.
-
Relative Response Factor (RRF): Calculated as (Response_TS / Conc_TS) / (Response_PRS / Conc_PRS). A value close to 1.0 indicates that the Test Standard can be used for direct quantitative comparison without needing a correction factor.
Adherence to Regulatory Standards
The principles and methodologies described in this guide are aligned with established international guidelines. The process of validating an analytical procedure to ensure it is fit for its intended purpose is a core requirement of regulatory bodies.[9][10] Key guidelines to consult for further details include:
-
ICH Q2(R1) - Validation of Analytical Procedures: This guideline details the validation characteristics required for various analytical tests, including specificity, linearity, accuracy, precision, and robustness.[11][12][13]
-
USP General Chapter <621> Chromatography: This chapter provides comprehensive information on chromatographic principles, system suitability, and allowable adjustments to compendial methods.[14][15][16]
By incorporating system suitability tests and following a structured comparison protocol, the methodology described herein establishes a trustworthy and scientifically sound approach for the qualification of NGD 98-2 hydrochloride reference standards.[6]
References
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]
-
Development of a sensitive hplc method for determination of plasma levels of nifedipine. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. ChromPedia. Available from: [Link]
-
Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Chemistry & Medicinal Chemistry. Available from: [Link]
- US20230102999A1 - Deuterated niclosamide - Google Patents. Google Patents.
-
System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Publishing Group. Available from: [Link]
-
GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. Available from: [Link]
-
Are You Sure You Understand USP <621>? Chromatography Online. Available from: [Link]
-
Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol. Available from: [Link]
-
<621> CHROMATOGRAPHY. USP. Available from: [Link]
-
How to decide System Suitability Test (SST) in HPLC: Best Practice. The Pharma Guidance. Available from: [Link]
-
USP-NF 621 Chromatography | PDF. Scribd. Available from: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]
-
What are GlyT1 inhibitors and how do they work? Patsnap Synapse. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. PMC. Available from: [Link]
-
Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. PubMed Central. Available from: [Link]
-
Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins). eScholarship. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
CMN Weekly (30 January 2026) - Your Weekly CRISPR Medicine News. CRISPR Medicine News. Available from: [Link]
-
Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases. Scirp.org. Available from: [Link]
- US11730739B2 - Treatment of congenital adrenal hyperplasia - Google Patents. Google Patents.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
Sources
- 1. NGD 98-2 hydrochloride | NGD98-2 HCl | Tocris Bioscience [tocris.com]
- 2. US11730739B2 - Treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases [scirp.org]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. usp.org [usp.org]
- 15. usp.org [usp.org]
- 16. drugfuture.com [drugfuture.com]
Safety Operating Guide
NGD 98-2 hydrochloride proper disposal procedures
NGD 98-2 Hydrochloride: Laboratory Safety & Disposal Protocol
Part 1: Executive Summary & Compound Profile
Objective: This guide defines the safe handling and disposal procedures for NGD 98-2 hydrochloride , a high-affinity Corticotropin-Releasing Factor Receptor 1 (CRF₁) antagonist. Due to its nanomolar potency (
Compound Identity:
| Property | Detail |
|---|---|
| Chemical Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride |
| CAS Number | N/A (Research Grade) |
| Target | CRF₁ Receptor Antagonist |
| Potency |
Part 2: Hazard Identification & Risk Assessment
As a potent bioactive modulator, NGD 98-2 HCl must be treated as a Hazardous Pharmacological Agent . While specific GHS data for this research compound may be limited, the following precautionary classifications apply based on structural analogs and potency:
-
Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[4]
-
Target Organ Toxicity: Central Nervous System (modulates stress response).
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (do not release into drains).
Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of airborne particulates during weighing. |
| Dermal | Nitrile Gloves (Double-gloved) | Prevents transdermal absorption of potent organic salts. |
| Ocular | Chemical Splash Goggles | Protects against mucosal absorption via eyes. |
| Clothing | Tyvek Lab Coat + Sleeves | Minimizes particulate retention on personal clothing. |
Part 3: Disposal Workflow & Decision Logic
Core Directive: Never dispose of NGD 98-2 hydrochloride or its solutions down the sink. All waste must be segregated for High-Temperature Incineration .
A. Solid Waste (Pure Compound & Contaminated Items)
-
Scope: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Protocol:
-
Place all solid waste into a yellow chemotherapy/pathological waste bag or a rigid container labeled "Hazardous Pharmaceutical Waste."
-
Seal the container immediately after use.
-
Label explicitly: "Contains NGD 98-2 HCl - CRF1 Antagonist - Toxic."
-
Route for High-Temperature Incineration (not landfill).
-
B. Liquid Waste (Stock Solutions & Media)
-
Scope: DMSO stock solutions, cell culture media containing NGD 98-2.
-
Protocol:
-
Segregation: Do not mix with general aqueous waste or oxidative acids.
-
Container: Collect in a dedicated High-Density Polyethylene (HDPE) carboy.
-
Labeling: Tag as "Non-Halogenated Organic Solvent Waste with Trace Active Pharmaceutical Ingredients."
-
Disposal: Hand over to EHS for solvent incineration.
-
Part 4: Visualization (Disposal Decision Tree)
The following diagram outlines the logical flow for disposing of NGD 98-2 hydrochloride based on its physical state and concentration.
Figure 1: Decision logic for the segregation and disposal of NGD 98-2 hydrochloride waste streams.
Part 5: Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent exposure and environmental contamination.
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
PPE Up: Don double nitrile gloves, goggles, and an N95 respirator.
-
Dry Spill (Powder):
-
Do NOT sweep (creates dust).
-
Cover with a damp paper towel (water or ethanol) to suppress dust.
-
Wipe up carefully and place materials in the hazardous waste container.
-
-
Wet Spill (Solution):
-
Absorb with an inert material (vermiculite or chemical spill pads).
-
Do not use combustible materials like sawdust.
-
Clean the surface with 10% bleach followed by ethanol to degrade residual organic traces.
-
References
-
Hodgetts, K. J., et al. (2011). Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine (NGD 98-2): an orally active corticotropin-releasing factor-1 (CRF-1) receptor antagonist.[5] Journal of Medicinal Chemistry, 54(12), 4187–4197. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. Propane, 1-methoxy-2,2-dimethyl- (CAS 1118-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases [scirp.org]
Navigating the Uncharted: A Guide to Safely Handling NGD 98-2 Hydrochloride
A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery, researchers often work with novel compounds where comprehensive safety data is not yet publicly available. NGD 98-2 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, represents such a case. While its therapeutic potential is under investigation, the absence of a specific Safety Data Sheet (SDS) necessitates a conservative and rigorous approach to handling. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical risk assessment and best practices for handling potent, biologically active molecules.
The Precautionary Principle: Assuming Potency in the Absence of Data
Given that NGD 98-2 hydrochloride is an orally active and brain-penetrant compound, it must be treated as a potent pharmaceutical ingredient. The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. Therefore, all handling procedures must be designed to minimize these risks. A thorough risk assessment should be conducted before any work begins.[1][2][3][4][5]
Key Considerations for Risk Assessment:
-
Quantity: The amount of compound being handled.
-
Frequency and Duration: How often and for how long the handling will occur.
-
Physical Form: Handling the solid powder poses a higher risk of aerosolization than working with solutions.
-
Procedure: Specific manipulations such as weighing, transferring, and dissolving.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous materials.[6][7] They are designed to isolate the hazard from the worker.
-
Chemical Fume Hood: All manipulations of solid NGD 98-2 hydrochloride, including weighing and preparing stock solutions, must be performed in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles.
-
Ventilated Enclosures: For certain procedures, a ventilated balance enclosure or powder containment hood can provide an additional layer of protection during weighing.
-
Closed Systems: Whenever possible, use closed systems for transferring solutions to minimize the risk of spills and aerosol generation.
Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls are primary, Personal Protective Equipment (PPE) is a crucial secondary barrier.[8][9][10][11] The following PPE is mandatory when handling NGD 98-2 hydrochloride:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | The inner glove protects the skin in case the outer glove is contaminated. Nitrile offers good chemical resistance. Change the outer glove immediately if contaminated.[8][12] |
| Eye Protection | Chemical safety goggles. | Protects the eyes from splashes and airborne particles. Standard safety glasses do not provide a sufficient seal. |
| Lab Coat | A dedicated lab coat with long sleeves and elastic cuffs. | Protects skin and personal clothing from contamination. The elastic cuffs prevent particles from entering the sleeves. |
| Respiratory Protection | An N95 or higher-rated respirator. | Recommended when handling larger quantities of the solid compound or if there is a risk of aerosolization outside of a fume hood. |
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing exposure.
a. Weighing the Solid Compound:
-
Preparation: Before bringing the compound into the fume hood, prepare all necessary equipment, including a pre-tared weigh boat or vial, spatulas, and waste containers.
-
In the Fume Hood: Place the analytical balance inside the fume hood.
-
Transfer: Carefully transfer the desired amount of NGD 98-2 hydrochloride from the stock container to the weigh boat. Use a gentle touch to avoid creating dust.
-
Clean-up: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
b. Preparing Solutions:
-
Solvent Addition: In the fume hood, add the solvent to the vial containing the weighed NGD 98-2 hydrochloride.
-
Dissolution: Cap the vial and mix by gentle inversion or vortexing until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Decontamination and Disposal Plan
A comprehensive disposal plan is critical for laboratory safety and environmental protection.
a. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with NGD 98-2 hydrochloride, including gloves, weigh boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any glassware should be collected in a labeled hazardous waste container for organic or halogenated waste, as appropriate for the solvent used.
-
Sharps: Needles and syringes used to transfer solutions must be disposed of in a designated sharps container for hazardous chemical waste.
b. Decontamination:
-
Glassware: After the initial rinse into the appropriate waste container, glassware can be washed with soap and water.
-
Surfaces: Decontaminate surfaces in the fume hood and any other potentially contaminated areas with a suitable cleaning agent.
c. Disposal of Hydrochloride Salt Waste:
As a hydrochloride salt, NGD 98-2 hydrochloride solutions may be acidic. Neutralization with a weak base, such as sodium bicarbonate, may be considered as a pretreatment step before collection for disposal, depending on your institution's waste management policies.[13] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[14][15][16][17]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
-
Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.
By adhering to these stringent safety protocols, researchers can confidently and safely handle NGD 98-2 hydrochloride, enabling the advancement of scientific discovery while prioritizing personal and environmental safety.
References
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]
-
Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Environmental Health & Safety. Chapter 10: Personal Protective Equipment for Biohazards. [Link]
-
World Pharma Today. Managing Risks With Potent Pharmaceutical Products. [Link]
-
Siegfried. Safety first: Considerations when formulating high potency compounds. [Link]
-
Hematology/Oncology Pharmacy Association. Ensuring Healthcare Worker Safety When Handling Hazardous Drugs and Therapies. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
ASHP. Guidelines on Handling Hazardous Drugs. [Link]
-
Lab Alley. How to dispose of hydrochloric acid. [Link]
-
Health and Safety Authority. Chemical Risk Assessment. [Link]
-
Centers for Disease Control and Prevention. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]
-
Intersolia. Chemical Risk Assessment and Regulatory Decision Making. [Link]
-
University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures. [Link]
-
Safe Work Australia. Managing risks of hazardous chemicals in the workplace Code of Practice. [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7. [Link]
-
Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. [Link]
-
What steps should be taken when a new chemical is introduced to the workplace? [Link]
-
Chemical Risk Assessment and Regulatory Decision Making. [Link]
-
Chemical Waste Disposal Guidelines. [Link]
-
Centers for Disease Control and Prevention. Hazardous Drug Exposures in Healthcare. [Link]
Sources
- 1. Risk Assessment - Health and Safety Authority [hsa.ie]
- 2. intersolia.com [intersolia.com]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. acs.org [acs.org]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. pharmtech.com [pharmtech.com]
- 7. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. wm.edu [wm.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 13. laballey.com [laballey.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. utsc.utoronto.ca [utsc.utoronto.ca]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
